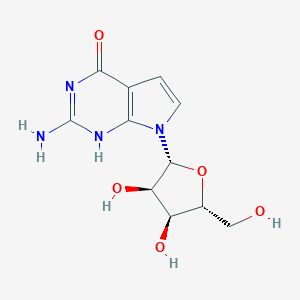

7-Deazaguanosine

概要

説明

7-Deazaguanosine is a chemically modified nucleoside in which the nitrogen atom at position 7 of the guanine base is replaced by a methine group (C-H). This structural alteration significantly impacts its electronic properties, hydrogen bonding, and interactions with biomolecules. Found naturally in archaeal tRNA as archaeosine (position 15 in the D-loop) , it plays a critical role in stabilizing tRNA structure under extreme conditions . Biosynthesis involves GTP cyclohydrolase I and a unique base-replacement pathway on the tRNA polynucleotide chain .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deazaguanosine typically involves the modification of guanosine through a series of chemical reactions. One common method includes the use of a transglycosylation reaction, where guanine is replaced by 7-deazaguanine in the presence of specific enzymes and ATP. This reaction is catalyzed by tRNA-guanine transglycosylase enzymes, which facilitate the exchange of the guanine base for 7-deazaguanine .

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant bacteria engineered to express the necessary enzymes. These bacteria can be cultured in bioreactors, where the production of this compound is optimized through controlled conditions such as temperature, pH, and nutrient supply .

化学反応の分析

Types of Reactions: 7-Deazaguanosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenated compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-deazaguanine derivatives with altered functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule .

科学的研究の応用

Biological Significance

7-Deazaguanosine derivatives play crucial roles in cellular processes. They are involved in:

- tRNA Modifications : 7DG is a component of hypermodified tRNA nucleosides, which enhance translational accuracy and stability. Notably, queuosine (Q) and archaeosine (G+) are derivatives that prevent translational errors and stabilize tRNA structures, respectively .

- DNA Modifications : Recent studies have identified 7-deazaguanine modifications in DNA, particularly within bacteriophages. These modifications help evade bacterial restriction systems, showcasing an evolutionary adaptation to survive host defenses .

Synthetic Biology

The incorporation of this compound into synthetic oligonucleotides has been shown to increase resistance to nucleases, enhancing the stability and longevity of therapeutic agents . This property is particularly useful in designing RNA-based therapeutics.

Gene Editing

The unique properties of 7DG derivatives allow for their use in gene editing technologies. They can be employed to create modified CRISPR/Cas9 systems that exhibit reduced off-target effects due to their enhanced binding affinity and specificity for target sequences .

Antiviral Agents

Research has indicated that this compound derivatives can inhibit viral replication by interfering with viral RNA synthesis. This potential application is being explored for developing antiviral therapies against RNA viruses .

Case Study 1: Bacteriophage Defense Mechanisms

A study on bacteriophage Enterobacteria phage 9g revealed that it utilizes 7-deazaguanine modifications to replace guanines in its DNA. This modification allows the phage to resist bacterial restriction enzymes, thereby enhancing its survival . The enzymes responsible for these modifications were identified as DpdA and its subfamilies, demonstrating a complex evolutionary adaptation.

Case Study 2: tRNA Stability Enhancement

In a comparative analysis of tRNA molecules from various organisms, it was found that those containing queuosine exhibited improved stability and reduced translational errors under stress conditions. This underscores the significance of this compound derivatives in maintaining cellular function during adverse environmental changes .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Biology | Use in oligonucleotide design | Enhanced stability against nucleases |

| Gene Editing | Modification of CRISPR/Cas9 systems | Reduced off-target effects |

| Antiviral Agents | Inhibition of viral replication | Potential therapeutic applications identified |

| Bacteriophage Defense | Resistance against bacterial restriction enzymes | Evolutionary adaptation mechanisms elucidated |

| tRNA Stability | Improvement in tRNA structure | Enhanced function under stress conditions |

作用機序

The mechanism of action of 7-Deazaguanosine involves its incorporation into nucleic acids, where it can affect the structure and function of DNA and RNA. In tRNA, this compound modifications can influence translation efficiency and accuracy by altering codon-anticodon interactions. Additionally, its unique structure allows it to participate in specific enzymatic reactions, such as transglycosylation, which are essential for its incorporation into nucleic acids .

類似化合物との比較

Structural and Hydrogen Bonding Differences

Key Insights :

- Unlike inosine, this compound retains three hydrogen bonds, enabling stable Watson–Crick pairing with cytidine. This property preserves RNA/DNA duplex stability but disrupts Hoogsteen interactions (e.g., in G-quadruplexes) .

- Protonation shifts from N7 (guanosine) to N3 (this compound), altering base acidity and metal coordination .

Metal Ion Coordination and Aggregation

| Property | Guanosine | This compound |

|---|---|---|

| Ag⁺ Binding Sites | N7, O6 | O6 only (N7 absent) |

| Enthalpy Change (ΔH) | -18.3 kJ/mol (N7-dependent) | -1.8 kJ/mol (N7-independent) |

| Aggregation Behavior | Forms linear Ag⁺-linked dimers | Reduced aggregation due to N7 loss |

Key Insights :

- Ag⁺ coordination with N7 in guanosine drives self-assembly into structured aggregates, while this compound relies solely on O6, resulting in weaker interactions .

- The absence of N7 reduces enthalpy changes by tenfold, highlighting its role in transition metal binding .

Enzymatic Recognition and Catalysis

Key Insights :

- Enzymes like HsThg1 and DNA polymerases depend on N7 for substrate recognition, explaining reduced activity with this compound derivatives .

- In the HDV ribozyme, replacement of guanosine with this compound abolishes Mg²⁺ coordination, disrupting catalytic metal ion ligation .

Photophysical and Excited-State Dynamics

| Property | Guanosine 5’-Monophosphate (GMP) | This compound |

|---|---|---|

| S₂→S₁ Lifetime (τ₁) | 682 ± 40 fs | 210 ± 50 fs |

| S₁→S₀ Lifetime (τ₂) | 1.4 ± 0.03 ps | 1.80 ± 0.02 ps |

| Relaxation Pathway | S₂→S₁→S₀ (hot) | S₂→S₁→S₀ |

Key Insights :

- The C7 substitution stabilizes the 1ππ* La state, prolonging the S₁→S₀ transition by 0.4 ps compared to GMP .

- Altered electronic relaxation pathways make this compound a valuable probe for studying RNA photodynamics .

Key Insights :

- This compound-containing oligomers uniquely activate TLR7, suggesting immunomodulatory applications .

- Derivatives like 8-Cl-7-dzGuo show promise as broad-spectrum antivirals via interferon induction .

生物活性

7-Deazaguanosine, a modified nucleoside derived from guanosine, has garnered significant attention in molecular biology and virology due to its unique structural properties and biological activities. This article explores the biological activity of this compound, emphasizing its role in DNA modification, protection against restriction enzymes, and implications in synthetic biology.

Chemical Structure and Synthesis

This compound is characterized by the replacement of the nitrogen atom at position 7 of the guanine base with a carbon atom. This modification alters the nucleoside's chemical properties, enhancing its stability and resistance to nucleases. The synthesis of this compound derivatives such as 2′-deoxy-7-cyano-7-deazaguanine (dPreQ0) involves multiple enzymatic steps from GTP, utilizing enzymes like FolE, QueD, QueE, and DpdA .

Protection Against Restriction Enzymes

One of the most notable biological activities of this compound is its role in protecting viral DNA from host restriction enzymes. Studies have demonstrated that phages such as Enterobacteria phage 9g incorporate this compound modifications into their genomes, which can replace a significant percentage of guanine bases (up to 32% in some cases) with modified nucleotides . This modification serves as an anti-restriction mechanism, allowing phages to evade bacterial defense systems.

Epigenetic Modifications

The presence of this compound in DNA also suggests a role in epigenetic regulation. The incorporation of these modified bases can influence gene expression and stability of the genetic material. The modifications are thought to play a critical role in the evolution of resistance mechanisms in various microorganisms .

Case Study: Phage Genomes

A systematic analysis of phage genomes revealed diverse pathways for the incorporation of 7-deazaguanine derivatives. In several studies, researchers identified multiple subfamilies of DpdA proteins responsible for inserting these modifications into DNA. For instance, DpdA3 allows for complete replacement of guanines, while DpdA4 is specific to archaeal viruses .

| Phage | Modification Type | Guanine Replacement (%) |

|---|---|---|

| Enterobacteria 9g | 2′-deoxy-7-cyano-7-deazaguanine (dPreQ0) | 25% |

| Escherichia CAjan | dPreQ0 | 32% |

| Campylobacter CP220 | 7-amido-7-deazaguanine (ADG) | 100% |

This table summarizes findings related to different phages and their respective guanine replacement percentages with various 7-deazaguanine derivatives.

Applications in Synthetic Biology

Due to their stability and resistance to degradation, this compound derivatives are increasingly utilized in synthetic biology applications. They are employed in designing nucleic acid-based therapeutics and biotechnological tools aimed at enhancing the fidelity of RNA translation and DNA replication processes .

Q & A

Basic Research Questions

Q. What is the role of 7-deazaguanosine in tRNA modification, and how is its biosynthesis pathway characterized?

this compound derivatives, such as queuosine (Q) and archaeosine (G+), are hypermodified nucleosides critical for tRNA function. In bacteria and eukaryotes, Q is synthesized via a tRNA-dependent pathway involving the insertion of 7-cyano-7-deazaguanine (preQ₀) by tRNA-guanine transglycosylase (TGT), followed by enzymatic conversion to Q . In Archaea, G+ biosynthesis requires the amidinotransferase TgtA2, which catalyzes the ATP-independent conversion of preQ₀-tRNA to G+-tRNA via nitrile-to-formamidine chemistry . Key characterization methods include:

- HPLC to detect Q absence in deletion mutants .

- Electrospray ionization mass spectrometry (ESI-MS) to confirm nucleoside identity .

- Comparative genomics to identify biosynthetic genes (e.g., queC/D/E/F in bacteria) .

Q. What experimental methodologies are recommended for detecting this compound in tRNA samples?

- Isotopic labeling : Use radiolabeled precursors (e.g., ³H-guanine) to track incorporation into tRNA .

- Enzymatic assays : Employ recombinant TGT enzymes to validate base exchange activity .

- Structural analysis : Combine X-ray crystallography or NMR to resolve the modified nucleoside’s position in tRNA .

Advanced Research Questions

Q. How do the excited-state dynamics of this compound differ from guanosine derivatives, and what experimental approaches elucidate these differences?

Femtosecond transient absorption spectroscopy reveals that this compound exhibits slower relaxation kinetics than guanosine-5’-monophosphate (GMP). Key findings include:

- Use 267 nm excitation to avoid solvent two-photon ionization artifacts.

- Apply sequential kinetic models to fit transient absorption data .

Q. How can researchers resolve discrepancies in reported enzymatic activities of tRNA-guanine transglycosylases (TGTs) across species?

Contradictions arise from species-specific TGT mechanisms (e.g., ATP-dependence in Archaea vs. bacteria). Strategies include:

- Structural alignment : Compare catalytic residues (e.g., arcTGT vs. TgtA2) to identify functional divergence .

- Mutagenesis studies : Delete tgtA2 in Haloferax volcanii to confirm preQ₀ accumulation in tRNA .

- Nitrogen source screening : Test amidinotransferase activity with ammonium or glutamine to validate substrate specificity .

Q. What experimental challenges arise when analyzing this compound’s role in transcription blockage, and how can they be addressed?

this compound destabilizes Hoogsteen base pairing in RNA-DNA hybrids, complicating transcription blockage studies. Key approaches:

- Comparative substitution : Replace guanosine with inosine (destabilizes Watson-Crick pairing) or this compound (disrupts Hoogsteen interactions) to isolate structural contributions .

- R-loop stabilization assays : Use chemical probes (e.g., psoralen crosslinking) to detect hybrid formation .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound derivatives?

- Detailed experimental protocols : Include step-by-step procedures for tRNA extraction, enzymatic reactions, and HPLC conditions .

- Supporting information : Provide raw data (e.g., mass spectra, chromatograms) in supplementary materials .

- Negative controls : Use deletion strains (e.g., ΔtgtA2) to confirm biosynthetic pathway specificity .

Q. What strategies are effective for analyzing conflicting data on the evolutionary conservation of this compound modification pathways?

- Phylogenetic profiling : Map que and arcTGT gene distribution across bacterial, archaeal, and eukaryotic lineages .

- Functional complementation : Introduce heterologous genes (e.g., Bacillus subtilis ykvJKLM into Acinetobacter mutants) to validate pathway conservation .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported kinetic parameters for TGT enzymes?

特性

IUPAC Name |

2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O5/c12-11-13-8-4(9(19)14-11)1-2-15(8)10-7(18)6(17)5(3-16)20-10/h1-2,5-7,10,16-18H,3H2,(H3,12,13,14,19)/t5-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYMOPZHXMVHTA-DAGMQNCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977754 | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62160-23-0 | |

| Record name | 7-Deazaguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062160230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。